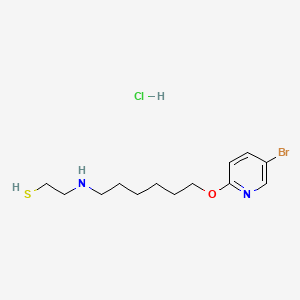
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. This compound is known for its unique structure, which includes a brominated pyridine ring and a thiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.
Ether Formation: The brominated pyridine is then reacted with a suitable alcohol to form the pyridyloxy group.
Amine Introduction: The resulting compound is then reacted with hexylamine to introduce the hexylamino group.
Thiol Addition: Finally, ethanethiol is added to the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The brominated pyridine ring can interact with nucleic acids and other biomolecules, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride
Uniqueness
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
41287-56-3 |
|---|---|
Formule moléculaire |
C13H22BrClN2OS |
Poids moléculaire |
369.75 g/mol |
Nom IUPAC |
2-[6-(5-bromopyridin-2-yl)oxyhexylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21BrN2OS.ClH/c14-12-5-6-13(16-11-12)17-9-4-2-1-3-7-15-8-10-18;/h5-6,11,15,18H,1-4,7-10H2;1H |
Clé InChI |
NSSIGKVPZKVTNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)OCCCCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



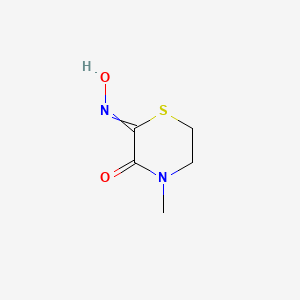
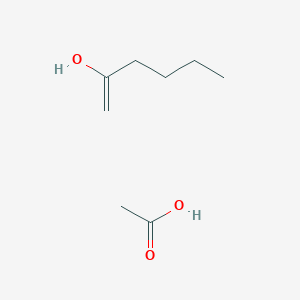
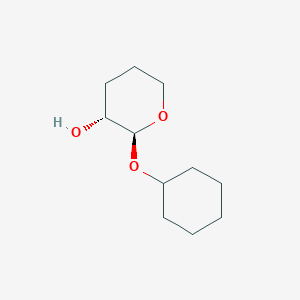
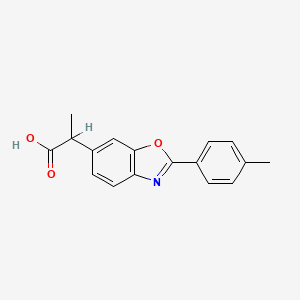
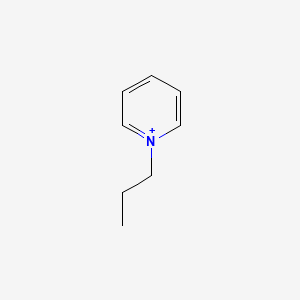
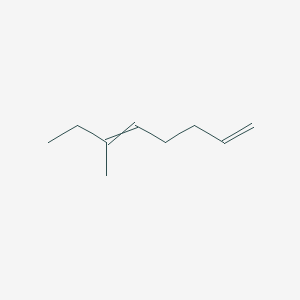
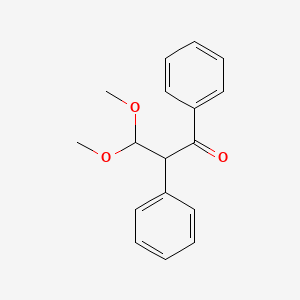

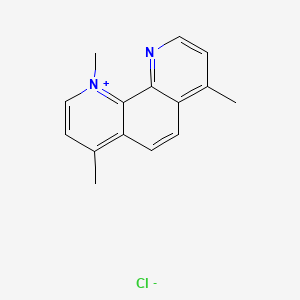
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
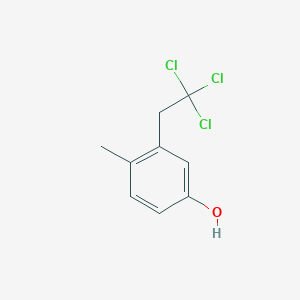
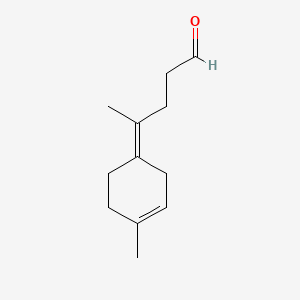
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
